![molecular formula C18H12F2N2O3S2 B2381577 (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896279-01-9](/img/structure/B2381577.png)
(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H12F2N2O3S2 and its molecular weight is 406.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a benzothiazole core, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound is characterized by the following elements:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₄F₂N₂O₃S₂ |
Molecular Weight | 396.44 g/mol |
CAS Number | 896359-14-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzothiazole moiety is known to modulate enzyme activity and receptor interactions, which can lead to significant pharmacological effects. The specific mechanisms may include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with a similar structure have shown cytotoxic effects against various cancer cell lines. For example, a related benzothiazole derivative demonstrated an IC50 value of less than 10 µM against human lung adenocarcinoma cells (A549) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives are often evaluated for their effectiveness against bacterial and fungal strains:
Microorganism | Activity (IC50) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been observed in related compounds.
Case Studies
- Study on Anticancer Efficacy : A recent study investigated the effects of a benzothiazole derivative on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis .
- Antimicrobial Screening : Another research project focused on the antimicrobial efficacy of benzothiazole derivatives against various pathogens, demonstrating potent activity against Gram-positive bacteria .
科学的研究の応用
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including (Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of thiazole derivatives against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer). The results indicated that compounds with thiazole moieties exhibited significant growth inhibition, suggesting that the incorporation of difluorobenzothiazole enhances biological activity due to increased electron-withdrawing effects from fluorine substituents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A375 | 10.5 |
Compound B | DU145 | 12.8 |
This compound | MCF-7 | 8.9 |
Anticonvulsant Properties
The anticonvulsant activity of thiazole-based compounds has been a significant area of research. The compound has been tested in various animal models for its efficacy in preventing seizures.
Case Study: Seizure Models
In a study using picrotoxin-induced convulsion models, the compound demonstrated a notable protective index against seizures. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced anticonvulsant efficacy .
Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|---|
Compound C | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
This compound | Electroshock Model | TBD | TBD | TBD |
Antimicrobial Activity
Thiazoles are also known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
Research has shown that thiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group is believed to enhance solubility and bioavailability, contributing to improved antimicrobial efficacy .
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
特性
IUPAC Name |
N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O3S2/c1-3-8-22-16-13(20)9-11(19)10-14(16)26-18(22)21-17(23)12-6-4-5-7-15(12)27(2,24)25/h1,4-7,9-10H,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCNHSIAUCWLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。